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Compound of Interest

Compound Name: 5-Chloro-2-fluorophenethyl alcohol

Cat. No.: B8663820

Get Quote

An In-Depth Technical Guide to 5-Chloro-2-
fluorophenethyl Alcohol
For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 5-Chloro-2-fluorophenethyl
alcohol, a halogenated aromatic alcohol of interest in synthetic chemistry and drug discovery.

We will delve into its chemical identity, physicochemical properties, a representative synthetic

pathway, and key analytical characterization methods. This document is intended to serve as a

practical resource for researchers working with or considering this compound in their

experimental designs.

Chemical Identity and Nomenclature
The nomenclature "5-Chloro-2-fluorophenethyl alcohol" designates a phenethyl alcohol core

structure substituted with a chlorine atom at the 5-position and a fluorine atom at the 2-position
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of the phenyl ring. The systematic IUPAC name for this compound is 2-(5-Chloro-2-

fluorophenyl)ethanol.

It is crucial to distinguish this specific isomer from its positional isomers, such as 2-(2-chloro-6-

fluorophenyl)ethanol, as the substitution pattern on the aromatic ring significantly influences the

molecule's electronic properties, reactivity, and biological activity.

Key Identifiers
A definitive CAS Number for 2-(5-Chloro-2-fluorophenyl)ethanol is not readily available in major

chemical databases. However, its molecular formula and weight are foundational for its

characterization. For the purpose of this guide, we will refer to the primary isomer of interest.

Property Value

Systematic Name 2-(5-Chloro-2-fluorophenyl)ethanol

Molecular Formula C8H8ClFO

Molecular Weight 174.60 g/mol

Canonical SMILES C1=CC(=C(C=C1CCO)F)Cl

InChI Key Information not readily available

Physicochemical Properties
The physicochemical properties of 5-Chloro-2-fluorophenethyl alcohol are dictated by its

aromatic nature, the presence of the hydroxyl group, and the influence of the halogen

substituents. The fluorine and chlorine atoms are electron-withdrawing, which can impact the

acidity of the hydroxyl proton and the reactivity of the aromatic ring.
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Property Predicted/Typical Value Causality

Appearance
Colorless to pale yellow liquid

or low-melting solid

Typical for small, functionalized

aromatic compounds.

Boiling Point > 200 °C (estimated)

The hydroxyl group allows for

hydrogen bonding, increasing

the boiling point relative to

non-hydroxylated analogues.

Solubility

Soluble in organic solvents

(e.g., ethanol, methanol,

DMSO, ethyl acetate). Limited

solubility in water.

The hydrophobic phenyl ring

and halogen atoms dominate

the solubility profile, while the

hydroxyl group provides some

polarity.

pKa
~14-15 (estimated for the

hydroxyl proton)

Similar to other phenethyl

alcohols, with minor inductive

effects from the halogens.

Synthesis and Reaction Pathways
The synthesis of 5-Chloro-2-fluorophenethyl alcohol typically proceeds from a commercially

available starting material, such as 5-chloro-2-fluorophenylacetic acid or its corresponding

nitrile. A common and reliable method involves the reduction of the carboxylic acid or an ester

derivative.

Workflow for the Synthesis of 5-Chloro-2-
fluorophenethyl alcohol
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5-Chloro-2-fluorophenylacetic acid

Esterification (e.g., with Ethanol, H+)

Step 1

Ethyl 5-chloro-2-fluorophenylacetate

Reduction (e.g., with LiAlH4 in THF)

Step 2

5-Chloro-2-fluorophenethyl alcohol

Click to download full resolution via product page

Caption: Synthetic workflow for 5-Chloro-2-fluorophenethyl alcohol.

Detailed Experimental Protocol: Reduction of Ethyl 5-
chloro-2-fluorophenylacetate
Materials:

Ethyl 5-chloro-2-fluorophenylacetate

Lithium aluminum hydride (LiAlH4)

Anhydrous tetrahydrofuran (THF)

1 M Hydrochloric acid (HCl)
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Saturated aqueous sodium bicarbonate (NaHCO3) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO4)

Ethyl acetate (for extraction)

Rotary evaporator

Standard laboratory glassware for inert atmosphere reactions

Procedure:

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic

stir bar, a dropping funnel, and a nitrogen inlet is charged with a suspension of lithium

aluminum hydride (1.5 equivalents) in anhydrous THF under a nitrogen atmosphere. The

flask is cooled to 0 °C in an ice bath.

Addition of Ester: Ethyl 5-chloro-2-fluorophenylacetate (1.0 equivalent) is dissolved in

anhydrous THF and added dropwise to the stirred LiAlH4 suspension via the dropping funnel

over a period of 30 minutes, maintaining the temperature at 0 °C.

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room

temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates complete

consumption of the starting material.

Quenching: The reaction is carefully quenched by the slow, sequential addition of water,

followed by 15% aqueous NaOH, and then more water, while maintaining cooling in an ice

bath.

Workup: The resulting suspension is filtered through a pad of Celite®, and the filter cake is

washed with ethyl acetate. The combined organic filtrates are washed sequentially with 1 M

HCl, saturated aqueous NaHCO3, and brine.

Drying and Concentration: The organic layer is dried over anhydrous MgSO4, filtered, and

the solvent is removed under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by column chromatography on silica gel,

typically using a hexane/ethyl acetate gradient, to afford the pure 5-Chloro-2-
fluorophenethyl alcohol.

Trustworthiness of the Protocol: This protocol is a standard and well-established method for the

reduction of esters to primary alcohols. The use of a strong reducing agent like LiAlH4 ensures

high conversion. The aqueous workup is designed to neutralize the reaction and remove

inorganic byproducts, while the final purification step ensures the isolation of a high-purity

product.

Analytical Characterization
The identity and purity of synthesized 5-Chloro-2-fluorophenethyl alcohol should be

confirmed by a combination of spectroscopic methods.

Expected Spectroscopic Data
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Technique Expected Features

¹H NMR

- A triplet corresponding to the -CH₂OH protons.

- A triplet corresponding to the benzylic -CH₂-

protons. - A complex multiplet pattern in the

aromatic region (7.0-7.5 ppm) corresponding to

the three aromatic protons.

¹³C NMR

- Two aliphatic carbon signals (~35-40 ppm for

the benzylic carbon and ~60-65 ppm for the

alcohol carbon). - Six aromatic carbon signals,

with the carbons attached to fluorine and

chlorine showing characteristic coupling and

chemical shifts.

IR Spectroscopy

- A broad absorption band in the region of 3200-

3600 cm⁻¹ characteristic of the O-H stretching

of the alcohol. - C-H stretching absorptions

around 2850-3000 cm⁻¹. - Aromatic C=C

stretching absorptions around 1400-1600 cm⁻¹.

- C-F and C-Cl stretching absorptions in the

fingerprint region (typically below 1200 cm⁻¹).

Mass Spectrometry

- A molecular ion peak (M⁺) corresponding to

the molecular weight (174.60 g/mol ). - A

characteristic isotopic pattern for the presence

of one chlorine atom (M⁺ and M+2 peaks in an

approximate 3:1 ratio). - Fragmentation patterns

corresponding to the loss of water and other

characteristic fragments.

Applications and Future Directions
Halogenated phenethyl alcohols are valuable building blocks in medicinal chemistry and

materials science. The specific substitution pattern of 5-Chloro-2-fluorophenethyl alcohol
makes it a precursor for the synthesis of more complex molecules with potential applications

as:
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Pharmaceutical Intermediates: The phenethyl alcohol moiety is a common scaffold in various

drug classes. The halogen substituents can be used to modulate pharmacokinetic properties

or as handles for further chemical modifications.

Agrochemicals: Many pesticides and herbicides contain halogenated aromatic rings.

Materials Science: This compound could be used in the synthesis of specialized polymers or

liquid crystals.

Safety and Handling
As with all laboratory chemicals, 5-Chloro-2-fluorophenethyl alcohol should be handled with

appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab

coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information,

consult the Safety Data Sheet (SDS) from the supplier.

References
For general information on related compounds, chemical suppliers such as Sigma-Aldrich,
CymitQuimica, and others provide d
Synthesis protocols for related compounds can be found in standard organic chemistry
literature and d
Spectroscopic data for similar structures can be accessed through databases like the NIST
Chemistry WebBook.

To cite this document: BenchChem. [5-Chloro-2-fluorophenethyl alcohol CAS number and
molecular weight]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8663820/docs#5-chloro-2-fluorophenethyl-alcohol-
cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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